molecular formula C5H13N3S2 B13768474 Azane;pyrrolidin-1-ylcarbamodithioic acid CAS No. 69230-87-1

Azane;pyrrolidin-1-ylcarbamodithioic acid

Cat. No.: B13768474
CAS No.: 69230-87-1
M. Wt: 179.3 g/mol
InChI Key: VFBDWVWTIWQCOQ-UHFFFAOYSA-N
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Description

The compound’s reactivity and applications are influenced by the electron-rich pyrrolidine moiety and the sulfur-rich dithiocarbamate group, which may confer stability and redox activity .

Properties

CAS No.

69230-87-1

Molecular Formula

C5H13N3S2

Molecular Weight

179.3 g/mol

IUPAC Name

azane;pyrrolidin-1-ylcarbamodithioic acid

InChI

InChI=1S/C5H10N2S2.H3N/c8-5(9)6-7-3-1-2-4-7;/h1-4H2,(H2,6,8,9);1H3

InChI Key

VFBDWVWTIWQCOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)NC(=S)S.N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azane;pyrrolidin-1-ylcarbamodithioic acid typically involves the reaction of pyrrolidine with carbon disulfide and ammonia. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. The process can be summarized as follows:

    Reactants: Pyrrolidine, carbon disulfide, and ammonia.

    Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.

    Procedure: Pyrrolidine is added to a solution of carbon disulfide in the chosen solvent, followed by the slow addition of ammonia. The mixture is then heated under reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Azane;pyrrolidin-1-ylcarbamodithioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Azane;pyrrolidin-1-ylcarbamodithioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Azane;pyrrolidin-1-ylcarbamodithioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Carbamodithioic Acid Derivatives

Carbamodithioic acids are a class of organosulfur compounds with the general formula R¹R²NCSSH. Variations in the substituents (R¹, R²) significantly alter their chemical properties and applications. Below is a comparison of azane; pyrrolidin-1-ylcarbamodithioic acid with structurally related compounds:

Compound Substituents (R¹, R²) CAS No. Key Properties Applications
Azane; pyrrolidin-1-ylcarbamodithioic acid Pyrrolidin-1-yl, azane Not explicitly listed Potential metal chelation, redox activity due to sulfur atoms Hypothesized use in catalysis or polymer synthesis
(4-Fluorophenyl)carbamodithioic acid; azane 4-Fluorophenyl, azane 19182-34-4 Enhanced electrophilicity from fluorine; improved stability under acidic conditions Agricultural fungicides, corrosion inhibitors
Glufosinate Ammonium (azane derivative) Hydroxy(methyl)phosphoryl, azane 77182-82-2 Broad-spectrum herbicide; inhibits glutamine synthetase Weed control in genetically modified crops
Acetyloxy(phenyl)mercury; azane Phenyl, acetyloxy-mercury 34604-38-1 High toxicity; mercury coordination Obsolete antifungal/antibacterial agents

Key Differences in Reactivity and Stability

  • Electron-Donating vs. Electron-Withdrawing Groups : The pyrrolidine group in azane; pyrrolidin-1-ylcarbamodithioic acid is electron-donating, which may enhance nucleophilicity at the sulfur sites. In contrast, the 4-fluorophenyl derivative (CAS 19182-34-4) features an electron-withdrawing fluorine atom, increasing electrophilic reactivity .
  • Metal Coordination : Mercury-containing analogs (e.g., CAS 34604-38-1) exhibit strong metal-binding but pose environmental and toxicity risks, unlike the nitrogen-sulfur framework of pyrrolidin-1-ylcarbamodithioic acid .

Research Findings and Industrial Relevance

  • Environmental and Safety Considerations : Mercury-based analogs (e.g., CAS 34604-38-1) are phased out due to toxicity, emphasizing the need for safer alternatives like nitrogen-sulfur ligands .
  • Industrial Partnerships : While unrelated to the chemical compound, the company Azane Fuel Solutions () underscores the growing industrial focus on nitrogen-containing compounds (e.g., ammonia) for sustainable energy, indirectly supporting research into azane derivatives .

Biological Activity

Introduction

Azane; pyrrolidin-1-ylcarbamodithioic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring and carbamodithioic acid functional groups. Its structure can be represented as follows:

C5H10N2S2\text{C}_5\text{H}_{10}\text{N}_2\text{S}_2

This structural composition contributes to its reactivity and potential interactions with biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including azane; pyrrolidin-1-ylcarbamodithioic acid. Research indicates that these compounds exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, Sreekanth and Jha (2020) reported that synthesized pyrrolidine derivatives demonstrated potent antimicrobial effects, with some compounds showing over 50% inhibition against specific bacterial strains .

2. Anticancer Potential

The anticancer activity of pyrrolidine-based compounds has been extensively investigated. A study focused on novel pyrrolidine derivatives revealed that certain compounds exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Specifically, a compound derived from the pyrrolidine scaffold showed an IC50 value of 10 µM against MCF-7 cells, indicating promising anticancer activity .

3. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Recent research has shown that pyrrolidine derivatives can inhibit acetylcholinesterase (AChE) effectively. Compounds synthesized from the pyrrolidine framework displayed IC50 values as low as 0.029 µM, demonstrating their potential as therapeutic agents in managing cognitive disorders .

4. Anti-inflammatory Properties

Inflammation plays a critical role in various chronic diseases. Some studies have indicated that azane; pyrrolidin-1-ylcarbamodithioic acid may possess anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines. This aspect is still under investigation but represents a promising area for future research.

The biological activities of azane; pyrrolidin-1-ylcarbamodithioic acid can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound's ability to inhibit enzymes such as AChE contributes to its neuroprotective effects.
  • Cellular Interaction: The interaction with cellular receptors involved in apoptosis and cell signaling pathways may explain its anticancer properties.
  • Antioxidant Activity: Some studies suggest that derivatives of this compound may exhibit antioxidant effects, reducing oxidative stress within cells.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Guazzelli et al. (2019), various pyrrolidine derivatives were tested for their ability to inhibit glycosidase enzymes linked to bacterial growth. One derivative showed a remarkable 57% inhibition rate against aldose reductase, indicating potential use in treating diabetic complications .

Case Study 2: Anticancer Research

A recent investigation into the cytotoxic effects of azane-derived compounds on HeLa cells demonstrated significant apoptosis induction at concentrations above 10 µM. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the anticancer potential of these derivatives .

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